7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic molecule featuring a fused tricyclic core with nitrogen atoms at positions 1, 7, and 7. Key structural elements include:
- A butyl chain at position 7, enhancing lipophilicity compared to shorter alkyl substituents.
- An imino group at position 6 and a methyl group at position 11, influencing steric and electronic properties.
Structural characterization likely employs crystallographic tools like the SHELX software suite .
Properties
CAS No. |
606961-68-6 |
|---|---|
Molecular Formula |
C23H24N4O3S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O3S/c1-4-5-12-26-20(24)19(31(29,30)17-10-8-15(2)9-11-17)14-18-22(26)25-21-16(3)7-6-13-27(21)23(18)28/h6-11,13-14,24H,4-5,12H2,1-3H3 |
InChI Key |
IXCNWOFPRQTJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the butyl, imino, methyl, and sulfonyl groups through various organic reactions such as alkylation, sulfonation, and imination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the sulfonyl group yields sulfoxides or sulfones, while reduction of the imino group results in amines.
Scientific Research Applications
Chemistry
In chemistry, 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. The triazatricyclo structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 7-butyl-11-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Substituents: 3-Nitrobenzoyl imino group at position 6 (vs. unsubstituted imino in the target compound). Ethyl carboxylate at position 5 (vs. 4-methylphenyl sulfonyl).
- Molecular Weight : 503.5 g/mol (higher than the target compound due to nitro and ester groups).
- The ethyl carboxylate may reduce lipophilicity compared to the sulfonyl group, affecting membrane permeability .
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Substituents :
- 4-Fluorobenzenesulfonyl at position 5 (vs. 4-methylphenyl sulfonyl).
- 7,11-Dimethyl groups (vs. 7-butyl and 11-methyl).
- Dimethyl substituents reduce steric bulk compared to the butyl chain, possibly improving solubility .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Core Structure : Replaces nitrogen atoms in the tricyclic system with sulfur (3,7-dithia-5-aza).
- Substituents :
- 4-Methoxyphenyl group (electron-donating methoxy vs. sulfonyl in the target compound).
- Functional Impact :
Comparative Analysis Table
Key Research Findings
- Substituent Effects :
- Structural Modifications :
Biological Activity
7-butyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique tricyclic structure and incorporation of various functional groups suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tricyclic framework with multiple substituents that enhance its biological activity:
- Functional Groups : The sulfonyl group enhances solubility and reactivity, while the imino group may play a crucial role in its interactions with biological targets.
- Lipophilicity : The presence of butyl and methylphenyl substituents increases the compound's lipophilicity, which is important for its pharmacological properties.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The mechanisms may involve:
- Disruption of Cell Membranes : The compound may interact with bacterial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through interactions with specific receptors or enzymes.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Enzyme Interaction : The compound may bind to enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to cell growth and differentiation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive bacteria with an MIC value of 15 µg/mL. |
| Study 2 | Showed significant reduction in tumor cell viability in vitro with IC50 values ranging from 10 to 25 µM across different cancer cell lines. |
| Study 3 | Investigated the mechanism of action and found that the compound induces apoptosis through caspase activation in human cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
